molecular formula C23H18N4O B12280818 (2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone CAS No. 821767-21-9

(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone

Cat. No.: B12280818
CAS No.: 821767-21-9
M. Wt: 366.4 g/mol
InChI Key: SGLZEAMCOVIWDD-UHFFFAOYSA-N
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Description

Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- is a complex organic compound that features both indazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of these heterocyclic systems makes this compound a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The indazole moiety can be synthesized via transition metal-catalyzed reactions or reductive cyclization reactions .

Industrial Production Methods

Industrial production of such complex molecules often employs automated synthesis platforms and high-throughput screening to optimize reaction conditions. The use of catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and indazole moieties can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indazole derivatives: Known for their anticancer and anti-inflammatory activities.

    Indole derivatives: Widely studied for their antiviral and anticancer properties.

Uniqueness

Methanone, [2-[(1H-indazol-6-ylmethyl)amino]phenyl]-1H-indol-3-yl- is unique due to the combination of both indazole and indole moieties in a single molecule. This dual presence enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.

Properties

CAS No.

821767-21-9

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

[2-(1H-indazol-6-ylmethylamino)phenyl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C23H18N4O/c28-23(19-14-25-20-7-3-1-5-17(19)20)18-6-2-4-8-21(18)24-12-15-9-10-16-13-26-27-22(16)11-15/h1-11,13-14,24-25H,12H2,(H,26,27)

InChI Key

SGLZEAMCOVIWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3NCC4=CC5=C(C=C4)C=NN5

Origin of Product

United States

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